molecular formula C7H5F3O2 B14031462 2,4,6-Trifluoro-3-methoxyphenol

2,4,6-Trifluoro-3-methoxyphenol

Katalognummer: B14031462
Molekulargewicht: 178.11 g/mol
InChI-Schlüssel: RDCNNGHWLOWYPS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4,6-Trifluoro-3-methoxyphenol is an organic compound with the molecular formula C7H5F3O2 It is characterized by the presence of three fluorine atoms and a methoxy group attached to a phenol ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trifluoro-3-methoxyphenol typically involves the introduction of fluorine atoms and a methoxy group onto a phenol ring. One common method involves the use of 1,3,5-trifluorobenzene as a starting material.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The use of advanced catalysts and controlled reaction conditions ensures the efficient production of this compound.

Analyse Chemischer Reaktionen

Types of Reactions: 2,4,6-Trifluoro-3-methoxyphenol can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like sodium methoxide or other nucleophiles can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

2,4,6-Trifluoro-3-methoxyphenol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,4,6-Trifluoro-3-methoxyphenol involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its reactivity and ability to form stable complexes with various enzymes and proteins. This interaction can modulate biological pathways and influence the compound’s effects in biological systems .

Vergleich Mit ähnlichen Verbindungen

    2,4,6-Trifluorophenol: Lacks the methoxy group, which affects its reactivity and applications.

    3-Methoxyphenol: Lacks the fluorine atoms, resulting in different chemical properties and uses.

    2,4-Difluoro-3-methoxyphenol: Contains fewer fluorine atoms, leading to variations in its chemical behavior.

Uniqueness: 2,4,6-Trifluoro-3-methoxyphenol is unique due to the combination of three fluorine atoms and a methoxy group on the phenol ring. This unique structure imparts distinct chemical properties, making it valuable for specific applications in research and industry .

Eigenschaften

Molekularformel

C7H5F3O2

Molekulargewicht

178.11 g/mol

IUPAC-Name

2,4,6-trifluoro-3-methoxyphenol

InChI

InChI=1S/C7H5F3O2/c1-12-7-4(9)2-3(8)6(11)5(7)10/h2,11H,1H3

InChI-Schlüssel

RDCNNGHWLOWYPS-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C(=C1F)O)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.